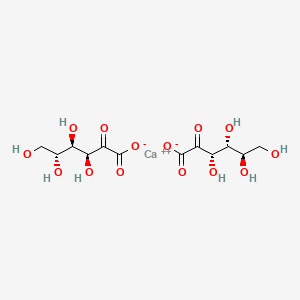
D-グルコン酸2-ケトカルシウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Calcium 2-keto-D-gluconate has a wide range of scientific research applications:
作用機序
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
Calcium 2-keto-D-gluconate interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
Calcium 2-keto-D-gluconate is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of Calcium 2-keto-D-gluconate.
Result of Action
The result of Calcium 2-keto-D-gluconate’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of Calcium 2-keto-D-gluconate can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
準備方法
Synthetic Routes and Reaction Conditions
Calcium 2-keto-D-gluconate can be synthesized through the microbial oxidation of D-glucose using bacterial strains such as Pseudomonas. The oxidation process involves the conversion of D-glucose to 2-keto-D-gluconic acid, which is then isolated by direct crystallization of the calcium salt .
Industrial Production Methods
Industrial production of calcium 2-keto-D-gluconate typically involves microbial fermentation. Gluconobacter strains are often employed for this purpose due to their ability to perform incomplete oxidation of various sugars and alcohols. The fermentation process is optimized to enhance the yield of 2-keto-D-gluconic acid, which is subsequently converted to its calcium salt .
化学反応の分析
Types of Reactions
Calcium 2-keto-D-gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: The compound can be reduced using specific reducing agents to yield different derivatives.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include 2-keto-D-gluconic acid, 5-keto-D-gluconic acid, and other substituted derivatives depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Calcium gluconate: Another calcium salt used for calcium supplementation and in medical treatments.
2-keto-D-gluconic acid: The parent compound of calcium 2-keto-D-gluconate, used in similar applications.
5-keto-D-gluconic acid: A derivative of 2-keto-D-gluconic acid with distinct chemical properties and applications.
Uniqueness
Calcium 2-keto-D-gluconate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a calcium ion source and its involvement in glucose metabolism pathways make it particularly valuable in both scientific research and industrial applications .
特性
| Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |
CAS番号 |
3470-37-9 |
分子式 |
C12H18CaO14 |
分子量 |
426.34 g/mol |
IUPAC名 |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChIキー |
NNLOHLDVJGPUFR-JQTJLMCZSA-L |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
正規SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |
Color/Form |
Crystals, granules, or powder |
密度 |
0.30-0.65 g/cm³ |
melting_point |
120 °C 178 °C |
物理的記述 |
Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |
溶解性 |
Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


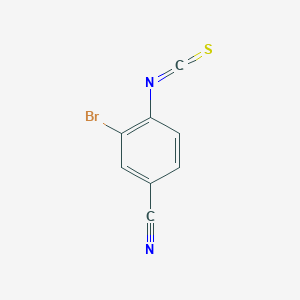
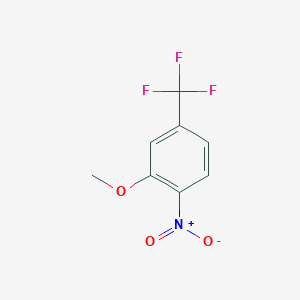
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
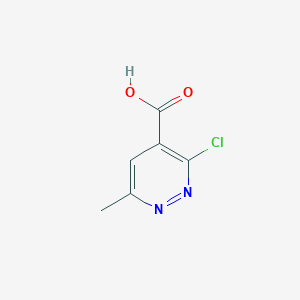





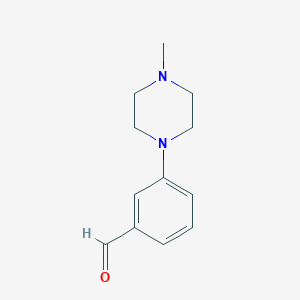

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

![(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B1593357.png)
